molecular formula C16H15N3O3S B5068947 N-[(2-methylphenyl)sulfamoyl]-1H-indole-3-carboxamide

N-[(2-methylphenyl)sulfamoyl]-1H-indole-3-carboxamide

Cat. No.: B5068947
M. Wt: 329.4 g/mol
InChI Key: WNMNGTQMIWOGFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylphenyl)sulfamoyl]-1H-indole-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-methylbenzenesulfonamide with 1H-indole-3-carboxylic acid under specific conditions. The reaction typically requires a catalyst and a solvent, such as methanesulfonic acid in methanol, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylphenyl)sulfamoyl]-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2-methylphenyl)sulfamoyl]-1H-indole-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2-methylphenyl)sulfamoyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The sulfonamide group contributes to its antimicrobial activity by inhibiting the synthesis of folic acid in bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methylphenyl)sulfamoyl]-1H-indole-3-carboxamide is unique due to its combination of an indole ring and a sulfonamide group, which imparts a broad spectrum of biological activities. This dual functionality makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[(2-methylphenyl)sulfamoyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-11-6-2-4-8-14(11)18-23(21,22)19-16(20)13-10-17-15-9-5-3-7-12(13)15/h2-10,17-18H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMNGTQMIWOGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)NC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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